Product packaging for Acetamidomethyl acetate(Cat. No.:CAS No. 13831-32-8)

Acetamidomethyl acetate

Cat. No.: B3047370
CAS No.: 13831-32-8
M. Wt: 131.13 g/mol
InChI Key: JIYAUZMNUQFTOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetamidomethyl acetate is an organic compound (C5H9NO3, MW 131.13 g/mol) that serves as a critical reagent for introducing the acetamidomethyl (Acm) protecting group onto the thiol functionality of cysteine residues in peptide chemistry . First described in 1968, the Acm group is highly valued for its exceptional stability under the acidic conditions commonly used in peptide synthesis, including trifluoroacetic acid (TFA) and hydrogen bromide in acetic acid, which allows it to remain intact during peptide chain assembly and resin cleavage . This stability makes it an orthogonal protecting group, enabling the synthesis of complex peptides and proteins with multiple disulfide bonds by allowing for the controlled, sequential formation of correct cysteine pairings . The primary application of this compound is in the synthesis of biologically active disulfide-rich peptides, such as segments of erythropoietin and HIV-1 Rev, where precise disulfide connectivity is essential for proper folding and biological activity . The compound should be stored according to standard laboratory practices for stable organic reagents. This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO3 B3047370 Acetamidomethyl acetate CAS No. 13831-32-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetamidomethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c1-4(7)6-3-9-5(2)8/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYAUZMNUQFTOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501794
Record name Acetamidomethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13831-32-8
Record name Acetamidomethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Acetamidomethyl Acetate and Its Derivatives

Established and Theoretical Reaction Pathways for Acetamidomethyl Acetate (B1210297)

The primary route for the synthesis of acetamidomethyl acetate involves a nucleophilic substitution reaction. This section will explore the fundamental principles of this pathway and its variations.

Nucleophilic Substitution Reactions: Core Principles and Mechanisms

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. The synthesis of this compound from acetamidomethyl chloride and sodium acetate is a classic example of such a reaction.

The reaction can proceed through one of two primary mechanisms: the S(_N)1 (substitution nucleophilic unimolecular) or the S(_N)2 (substitution nucleophilic bimolecular) pathway. The prevailing mechanism is dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. In the case of acetamidomethyl chloride, which is a primary alkyl halide, the S(_N)2 mechanism is generally favored.

S(_N)2 Mechanism: This is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bond to the leaving group is breaking. This leads to an inversion of stereochemistry at the carbon center if it is chiral. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.

S(_N)1 Mechanism: This is a two-step process. The first step involves the slow, rate-determining ionization of the substrate to form a carbocation intermediate. The second step is the rapid attack of the nucleophile on this carbocation. This mechanism is more common for tertiary alkyl halides due to the stability of the resulting carbocation.

The condensation of acetamidomethyl chloride with sodium acetate is a direct application of nucleophilic substitution to form this compound. In this reaction, the acetate ion (CH(_3)COO) from sodium acetate acts as the nucleophile, and the chloride ion (Cl) is the leaving group.

The reaction is as follows:

CH(_3)CONHCH(_2)Cl + CH(_3)COONa (\rightarrow) CH(_3)CONHCH(_2)OCOCH(_3) + NaCl

Given that acetamidomethyl chloride is a primary halide, the reaction is expected to proceed via an S(_N)2 mechanism. The acetate ion attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion and the formation of the ester linkage.

Variations in the Acetamidomethylation Procedure for Cysteine Derivatives

In the context of peptide synthesis, the acetamidomethyl group is introduced to the thiol side chain of cysteine to protect it from unwanted reactions. While this does not directly produce this compound, the underlying chemistry is related. The common method for introducing the Acm group to cysteine involves the use of N-(hydroxymethyl)acetamide in the presence of an acid catalyst, such as hydrochloric acid or trifluoroacetic acid.

This reaction proceeds via the formation of a reactive N-acyliminium ion intermediate, which is then attacked by the nucleophilic sulfur atom of the cysteine thiol. This process, known as acetamidomethylation, highlights an alternative strategy for forming the acetamidomethyl-heteroatom bond.

Optimization and Control in this compound Synthesis

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. This section discusses the critical roles of the solvent system and temperature.

Solvent System Effects on Reaction Kinetics and Yield

The choice of solvent is paramount in nucleophilic substitution reactions as it can significantly influence the reaction rate and mechanism. Solvents are broadly classified as polar protic, polar aprotic, and nonpolar.

Polar Protic Solvents: These solvents, such as water, alcohols, and carboxylic acids, have a hydrogen atom bonded to an electronegative atom and can form hydrogen bonds. They are effective at solvating both cations and anions. For S(_N)1 reactions, polar protic solvents are ideal as they stabilize the carbocation intermediate and the leaving group anion. However, for S(_N)2 reactions, they can solvate the nucleophile, creating a solvent shell that hinders its ability to attack the substrate, thereby slowing the reaction rate.

Polar Aprotic Solvents: Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but lack an acidic proton. They are good at solvating cations but are less effective at solvating anions. In an S(_N)2 reaction, this leaves the nucleophile relatively "naked" and more reactive, leading to a significant increase in the reaction rate. For the synthesis of this compound from acetamidomethyl chloride and sodium acetate, a polar aprotic solvent would likely be the most effective choice to promote the S(_N)2 pathway.

Nonpolar Solvents: Solvents such as hexane and benzene are generally poor choices for nucleophilic substitution reactions involving ionic reagents like sodium acetate due to their inability to dissolve the reactants.

Solvent TypeEffect on S(_N)1 RateEffect on S(_N)2 RateRationale
Polar Protic IncreasesDecreasesStabilizes carbocation and solvates nucleophile
Polar Aprotic DecreasesIncreasesSolvates cation, leaving nucleophile more reactive
Nonpolar No ReactionNo ReactionPoor solubility of ionic reactants

Temperature Regulation and Reaction Efficiency

Temperature plays a critical role in the kinetics of chemical reactions. According to the Arrhenius equation, the rate of a reaction generally increases with an increase in temperature. This is because a higher temperature provides more molecules with the necessary activation energy to react.

For the synthesis of this compound, increasing the temperature would be expected to increase the reaction rate. However, there is a crucial consideration: the competition between substitution and elimination reactions. At higher temperatures, elimination reactions (which also involve the nucleophile acting as a base) tend to be favored over substitution reactions. This is because elimination reactions typically have a higher activation energy and a greater increase in entropy.

Therefore, while a moderate increase in temperature can enhance the rate of the desired substitution reaction, excessive heating could lead to the formation of undesired elimination byproducts. The optimal temperature for the synthesis of this compound would be a balance between achieving a reasonable reaction rate and minimizing side reactions.

TemperatureEffect on Reaction RatePotential for Side Reactions
Low SlowLow
Moderate IncreasedModerate
High HighHigh (Elimination favored)

Strategies for Minimizing Byproduct Formation

The synthesis of this compound, also known as N-(acetoxymethyl)acetamide, and its derivatives requires precise control over reaction conditions to minimize the formation of unwanted byproducts. While specific literature on the synthesis of this exact molecule is limited, strategies can be derived from established principles for the synthesis of related N-acyloxymethyl compounds. The primary synthetic route is anticipated to involve the condensation of an amide with formaldehyde followed by acylation, or a direct reaction involving a chloromethyl or acyloxymethyl ether. Each approach presents a unique profile of potential side reactions.

Key strategies to ensure high purity of the target compound focus on controlling stoichiometry, temperature, catalysis, and the choice of reagents and solvents. Careful management of these parameters can significantly suppress the formation of common impurities such as di-substitution products, elimination products, and unreacted starting materials.

Control of Stoichiometry and Reaction Conditions

A fundamental strategy to minimize byproduct formation is the meticulous control of reactant stoichiometry. In the plausible synthesis of this compound from N-(hydroxymethyl)acetamide, the molar ratio of the N-(hydroxymethyl) intermediate to the acetylating agent is critical.

Formation of N-(hydroxymethyl)acetamide: The initial reaction between acetamide and formaldehyde can lead to the formation of a bis-amide byproduct, N,N'-(methylene)diacetamide, if an excess of acetamide is present or if the reaction is allowed to proceed for too long. To mitigate this, a slight excess of formaldehyde can be used, and the reaction progress should be carefully monitored, for instance by thin-layer chromatography (TLC), to halt it upon optimal formation of the desired N-(hydroxymethyl) intermediate.

Acetylation Step: During the subsequent acetylation of N-(hydroxymethyl)acetamide, using a modest excess (e.g., 1.1 to 1.2 equivalents) of the acetylating agent, such as acetic anhydride, can drive the reaction to completion. However, a large excess should be avoided as it complicates purification and can potentially lead to side reactions if the product has other nucleophilic sites.

Temperature control is equally crucial. The initial hydroxymethylation is typically performed under mild heating, while the acetylation step may require cooling to manage its exothermic nature, thereby preventing degradation of the product. Research on related N-acyloxymethylsulfonamides has shown that these compounds can be sensitive to hydrolysis, and the final product, this compound, may itself be susceptible to elimination or hydrolysis under harsh pH or temperature conditions. researchgate.net

Selection of Reagents and Catalysts

The choice of reagents and catalysts can profoundly influence the reaction pathway and the generation of byproducts.

Acetylating Agents: For the acetylation of the N-(hydroxymethyl) intermediate, acetic anhydride is often preferred over acetyl chloride. Acetic anhydride produces acetic acid as a byproduct, which is less corrosive and easier to remove than the hydrochloric acid generated from acetyl chloride. The presence of a strong acid like HCl could potentially catalyze the degradation of the N-acyloxymethyl product into a reactive N-acyliminium ion, which could lead to polymerization or other undesired reactions. nih.gov

Catalysis: The acetylation step is often catalyzed by a mild base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the acid byproduct and activate the hydroxyl group of the N-(hydroxymethyl) intermediate. The choice and amount of catalyst must be optimized. An insufficient amount may lead to an incomplete reaction, while an excess or an overly strong base could promote side reactions.

Purification Techniques

Effective purification is the final and essential step to remove any byproducts that have formed despite optimized reaction conditions.

Work-up Procedures: The reaction mixture is typically subjected to an aqueous work-up. Washing with a saturated sodium bicarbonate solution can remove unreacted acetic anhydride and the acetic acid byproduct. Subsequent washes with water and brine help remove water-soluble impurities.

Crystallization and Chromatography: Recrystallization is a powerful technique for purifying solid products. A suitable solvent system must be identified that provides good solubility for the product at elevated temperatures and poor solubility at lower temperatures, while impurities remain in solution or are insoluble. For non-crystalline products or for removing closely related impurities, column chromatography is the method of choice.

Research on the hydrolysis of N-acyloxymethyl derivatives of bupivacaine has identified intramolecular acyl transfer as a possible side reaction, leading to the formation of an aromatic imide structure. nih.gov Although this compound lacks the specific structure for this particular rearrangement, it highlights the potential for complex side reactions in this class of compounds. Therefore, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are vital to confirm the structure of the final product and assess its purity.

The following table summarizes the key strategies and their rationales for minimizing byproduct formation in the synthesis of this compound.

Strategy Parameter to Control Target Byproduct(s) Rationale
Stoichiometry Molar ratio of reactantsUnreacted starting materials, N,N'-(methylene)diacetamideEnsures complete conversion of the limiting reagent and prevents over-reaction or di-substitution.
Temperature Reaction and addition temperatureDegradation products, polymersManages exothermic reactions and prevents thermal decomposition of reactants or products.
Reagent Selection Choice of acetylating agent (e.g., Acetic Anhydride vs. Acetyl Chloride)N-acyliminium ions, polymeric materialsAvoids the generation of strong acids (HCl) that can catalyze product degradation. nih.gov
Catalysis Type and amount of base catalyst (e.g., Pyridine)Unreacted starting materials, side-reaction productsOptimizes reaction rate while minimizing base-catalyzed side reactions or degradation.
Purification Work-up, crystallization, chromatographyAll potential byproductsRemoves residual reagents, catalysts, and side-products to achieve high product purity.

By implementing these multifaceted strategies, the formation of byproducts during the synthesis of this compound and its derivatives can be effectively minimized, leading to a higher yield and purity of the final product.

Applications of the Acetamidomethyl Group in Peptide and Protein Synthesis

Role in Cysteine Thiol Protection

The Acm group serves as a reliable shield for the sulfhydryl moiety of cysteine residues during the iterative steps of peptide chain assembly. Its primary function is to prevent the thiol from engaging in undesired reactions, such as oxidation leading to premature and uncontrolled disulfide bond formation.

Mechanistic Basis of Sulfhydryl Protection by the Acetamidomethyl Moiety

The Acm group is introduced onto the cysteine thiol via a reaction that forms a stable thioacetal linkage. This protection effectively masks the nucleophilic character of the sulfur atom, rendering it inert to the coupling and deprotection conditions routinely used in peptide synthesis. rsc.org The stability of the S-Acm bond is crucial for maintaining the integrity of the cysteine residue throughout the synthesis process until its selective removal is desired. bachem.com Deprotection is typically achieved through oxidative methods or by treatment with heavy metal ions. For instance, treatment with iodine (I₂) or reagents like N-chlorosuccinimide (NCS) facilitates the concomitant removal of the Acm group and the formation of a disulfide bond. nih.govpsu.edu Alternatively, reagents such as mercury(II) acetate (B1210297) (Hg(OAc)₂) or silver(I) salts can be used to remove the Acm group and generate a free thiol, which can then be oxidized to form a disulfide bridge in a subsequent step. researchgate.net

Stability of the Acetamidomethyl Group under Peptide Synthesis Conditions

A key advantage of the Acm group is its stability across a range of chemical conditions commonly encountered in the two major strategies of SPPS: Boc/Bzl and Fmoc/tBu. rsc.org This stability ensures that the cysteine thiol remains protected during both the cleavage of the N-terminal protecting group and the coupling of subsequent amino acids.

The Acm group is renowned for its general stability to strong acidic conditions. researchgate.net It is largely resistant to the standard cocktails of trifluoroacetic acid (TFA) used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups in Fmoc-based synthesis. bachem.comrsc.org Specifically, the Acm group remains nearly intact after treatment with neat TFA or mixtures like TFA/H₂O/TIPS for several hours at room temperature. nih.govuci.edu

However, the stability is not absolute and can be influenced by reaction conditions. Prolonged exposure to TFA, particularly at elevated temperatures (e.g., 37°C), can lead to partial removal of the Acm group. nih.gov The presence of certain scavengers, notably triisopropylsilane (B1312306) (TIS), can also increase the lability of the Acm group in TFA. nih.gov Studies have shown that while Cys(Acm) is stable in neat TFA, incubation in a TFA/TIS (98/2) mixture for 12 hours at 37°C can result in significant deprotection. nih.gov

The Acm group also exhibits considerable, though not complete, stability to the very strong acid liquid hydrogen fluoride (B91410) (HF), which is used for final cleavage in Boc-based SPPS. rsc.orggoogle.com Some reports indicate partial cleavage (around 20%) of Acm groups upon treatment with HF-anisole. google.com

The Acm group is fully compatible with the Fmoc/tBu synthesis strategy. It is completely stable to the basic conditions required for the removal of the N-terminal Fmoc group, which is typically accomplished using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). rsc.orgresearchgate.net This orthogonality to base-labile groups is fundamental to its utility, allowing it to remain on the cysteine side chain while the peptide is elongated.

Orthogonal Protecting Group Strategies Utilizing Acetamidomethyl Cysteine

The concept of "orthogonality" in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, without affecting the others. rsc.orgucl.ac.uk This allows for the regioselective formation of multiple disulfide bonds in a controlled, stepwise manner. The Acm group is a key player in such strategies due to its unique deprotection requirements compared to other common thiol protecting groups.

Compatibility and Selectivity with Other Thiol Protecting Groups (e.g., Trityl, tert-Butyl)

The combination of Acetamidomethyl (Acm) with other cysteine protecting groups like Trityl (Trt) and tert-Butyl (tBu) is a powerful and widely used approach for synthesizing complex peptides with multiple, defined disulfide bridges. rsc.orgnih.gov

Acm and Trityl (Trt): This is a classic orthogonal pair. The Trt group is highly acid-labile and is quantitatively removed during the final cleavage step with standard TFA cocktails. bachem.comrsc.org In contrast, the Acm group is stable to these conditions. rsc.org This differential lability allows for a straightforward strategy:

Synthesize a peptide with both Cys(Trt) and Cys(Acm) residues.

Treat the peptide with TFA to cleave it from the resin and simultaneously remove the Trt groups, leaving the Acm groups intact.

Form the first disulfide bond between the newly freed thiols via oxidation.

In a separate step, remove the Acm groups (e.g., with iodine) to form the second disulfide bond. rsc.orgnih.gov

Acm and tert-Butyl (tBu): The tBu group offers another level of orthogonality. It is stable to the standard TFA cleavage conditions and also to the oxidative conditions (like iodine) used to remove Acm. rsc.orgpeptide.compeptide.com Removal of the tBu group requires specific, harsher conditions, such as treatment with PhS(O)Ph/CH₃SiCl₃ in TFA. nih.gov This three-way orthogonality between Trt (acid-labile), Acm (iodine-labile), and tBu (special reagent-labile) enables the synthesis of highly complex peptides with three distinct disulfide bonds. rsc.org

The following table summarizes the stability and deprotection conditions for these key orthogonal protecting groups.

Protecting GroupStructureStable ToLabile To (Deprotection Reagent)
Acetamidomethyl (Acm) -S-CH₂-NH-CO-CH₃Standard TFA, PiperidineI₂, Hg(OAc)₂, Ag(I) salts, NCS rsc.orgnih.govsigmaaldrich.com
Trityl (Trt) -S-C(C₆H₅)₃Piperidine, I₂ (in non-polar solvents)TFA, Dilute Acid rsc.orgsigmaaldrich.com
tert-Butyl (tBu) -S-C(CH₃)₃TFA, Piperidine, I₂HF, PhS(O)Ph/CH₃SiCl₃ nih.govpeptide.comug.edu.pl

Sequential Deprotection in the Synthesis of Multi-Disulfide Peptides

The synthesis of peptides with multiple, specific disulfide bonds presents a significant challenge, requiring a strategy of orthogonal protection. This involves using different protecting groups for cysteine (Cys) residues that can be removed selectively under distinct conditions, allowing for the controlled, stepwise formation of each disulfide bridge. rsc.orgucl.ac.uk The acetamidomethyl (Acm) group is a cornerstone of this approach due to its unique deprotection profile. researchgate.net

The Acm group is stable under the acidic conditions used to remove many other protecting groups, such as trityl (Trt) and tert-butyl (tBu), and also withstands the basic conditions used for Fmoc group removal. researchgate.netpeptide.com This stability allows for the selective deprotection of other Cys residues and the formation of the initial disulfide bonds while the Acm-protected Cys remains intact. peptide.com

Once the other disulfide bridges are formed, the Acm group can be removed to form the final disulfide bond. mdpi.com This is typically achieved through treatment with reagents like iodine (I2) or silver(I) acetate (AgOAc). mdpi.com For instance, a common strategy involves pairing Acm with the Trt group. The Trt group can be cleaved with mild acid, allowing for the formation of the first disulfide bond. Subsequently, the Acm group is removed with iodine to form the second disulfide bond. peptide.comsigmaaldrich.com

Recent advancements have introduced milder and more efficient methods for Acm deprotection. N-chlorosuccinimide (NCS) has been shown to effectively remove the Acm group and facilitate disulfide bond formation, even in the presence of other Cys protecting groups like Trt. mdpi.comnih.gov This provides a faster and more reliable method for the synthesis of multi-disulfide peptides. mdpi.com Another significant development is the use of palladium(II) complexes, such as PdCl2, which can rapidly cleave the Acm group under mild, one-pot conditions. ucl.ac.ukeurpepsoc.com

The following table summarizes common orthogonal protecting group pairs used with Acm for sequential disulfide bond formation:

Protecting Group 1Protecting Group 2Deprotection Condition for PG1Deprotection Condition for PG2
Trityl (Trt)Acetamidomethyl (Acm) Mild Acid (e.g., TFA)Iodine (I2) or Silver Acetate (AgOAc)
4-methoxytrityl (Mmt)Acetamidomethyl (Acm) 1% TFA in DCMIodine (I2) or Silver Acetate (AgOAc)
tert-Butyl (tBu)Acetamidomethyl (Acm) Strong Acid (e.g., HF, TFMSA)Iodine (I2) or Silver Acetate (AgOAc)

This sequential deprotection strategy offers precise control over disulfide bond connectivity, which is crucial for achieving the correct three-dimensional structure and biological activity of complex peptides. biotage.com

Integration within Modern Peptide Synthesis Paradigms

The Acm group is a versatile tool that has been successfully integrated into the primary methods of peptide synthesis, including solid-phase peptide synthesis (SPPS), solution-phase synthesis, and native chemical ligation (NCL).

Solid-Phase Peptide Synthesis (SPPS) Methodologies

SPPS, a technique where the peptide is assembled on a solid resin support, is the most common method for peptide synthesis. peptide.com The Acm group's stability to the repeated cycles of deprotection and coupling is a key advantage in this methodology. peptide.com

Two main orthogonal protection schemes are used in SPPS: the Fmoc/tBu and the Boc/Bzl strategies. wikipedia.org

Fmoc/tBu Strategy: This approach utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and acid-labile tert-butyl (tBu) based groups for side-chain protection. wikipedia.org The Acm group is stable to the piperidine solution used for Fmoc removal and the trifluoroacetic acid (TFA) cocktail used for final cleavage and tBu deprotection. peptide.combachem.com This makes Fmoc-Cys(Acm)-OH a standard building block in Fmoc/tBu SPPS. bachem.com

Boc/Bzl Strategy: This strategy employs the acid-labile tert-butyloxycarbonyl (Boc) group for the N-terminus and benzyl (B1604629) (Bzl) based groups for side-chain protection, which are removed by strong acids like hydrogen fluoride (HF). wikipedia.org The Acm group is also compatible with this strategy as it is stable to the TFA used for Boc removal and the final HF cleavage. bachem.com

The following table outlines the compatibility of the Acm group with the deprotection reagents used in both major SPPS strategies.

SPPS StrategyN-terminal Protecting GroupSide-chain Protecting GroupsAcm Group Stability
Fmoc/tBuFmoc (Base-labile)tBu-based (Acid-labile)Stable
Boc/BzlBoc (Acid-labile)Bzl-based (Strong acid-labile)Stable

Solution-Phase Peptide Synthesis Applications

While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis remains important for large-scale industrial production. wikipedia.org In this method, peptide fragments are synthesized and purified in solution before being coupled together. The Acm group is also valuable in this context, providing stable protection for cysteine residues during the synthesis and coupling of peptide segments in solution. oup.com

Contribution to Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a powerful technique that allows for the joining of two unprotected peptide fragments to form a larger protein. mdpi.com The reaction typically involves a peptide with a C-terminal thioester and another with an N-terminal cysteine. eurpepsoc.com

The Acm group plays a critical role in NCL strategies in several ways:

Protection of Internal Cysteines: In the synthesis of proteins with multiple cysteines, the Acm group can protect the side chains of internal cysteine residues that are not involved in the ligation reaction. mdpi.com This prevents unwanted side reactions.

Facilitating C-to-N Ligation: For a C-terminal to N-terminal (C→N) directed ligation strategy, the N-terminal cysteine of a peptide fragment can be protected with an Acm group. scispace.com After the first ligation at the C-terminus, the Acm group on the newly exposed N-terminal cysteine can be removed to allow for a subsequent ligation event. scispace.com

Post-ligation Desulfurization: The Acm group is also used in conjunction with NCL followed by desulfurization. In this approach, a cysteine residue is used for ligation and then converted to an alanine (B10760859) residue. The Acm group can protect other cysteine residues in the sequence during the metal-catalyzed desulfurization process. mdpi.com Recently, methods have been developed for one-pot ligation, desulfurization, and Acm removal using palladium(II) complexes. eurpepsoc.com

Utility in D-Protein and Modified Peptide Synthesis

The ability to synthesize D-proteins (proteins composed of D-amino acids) is important for applications in structural biology and the discovery of protease-resistant therapeutics. researchgate.net The principles of peptide synthesis, including the use of protecting groups like Acm, are directly applicable to the synthesis of D-peptides and D-proteins. thermofisher.com The chemical nature of the Acm protecting group and its removal methods are independent of the chirality of the amino acid to which it is attached.

Furthermore, the Acm group is compatible with the synthesis of various modified peptides. bachem.com For instance, a modified Acm group containing a dimethylated amine moiety has been developed to improve the solubility of hydrophobic peptide fragments during SPPS and purification, demonstrating the adaptability of this protecting group. nih.gov

Synthesis of Complex Peptide Architectures Employing Acetamidomethyl Protection

The acetamidomethyl (Acm) protecting group for cysteine is a cornerstone in the chemical synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds. Its stability to standard solid-phase peptide synthesis (SPPS) conditions, combined with a variety of specific deprotection methods, allows for the precise and directed formation of disulfide bridges, a critical step in obtaining biologically active molecules.

Case Studies: Synthesis of Biologically Active Peptides

The strategic use of the Acm protecting group has been pivotal in the total chemical synthesis of numerous biologically active peptides and proteins.

α-Conotoxin SI α-Conotoxin SI is a 13-amino acid peptide from the venom of the marine snail Conus striatus, containing two disulfide bonds (Cys2-Cys7 and Cys3-Cys13). mdpi.comnih.gov Its synthesis provides a clear example of regioselective disulfide bond formation. In one strategy, Cys2 and Cys7 are protected with Acm, while Cys3 and Cys13 are protected with other orthogonal groups like Trt and sec-isoamyl mercaptan (SIT). mdpi.comnih.gov The first disulfide bond (Cys2-Cys7) is formed on-resin by treating the peptide with N-chlorosuccinimide (NCS), which selectively removes the Acm groups without affecting the Trt or SIT groups. mdpi.comnih.gov After this initial cyclization, the second disulfide bond is formed in solution following cleavage from the resin. nih.gov Another approach utilizes a Pt(IV) complex to form one of the disulfide bridges from Acm-protected cysteines in a one-pot synthesis. nih.govacs.org

Apamin (B550111) Apamin is an 18-amino acid peptide neurotoxin found in bee venom, featuring two disulfide bonds (Cys1-Cys11 and Cys3-Cys15). biotage.com The synthesis of apamin often involves an orthogonal protection strategy. For instance, one pair of cysteines can be protected with the Mmt group, while the other pair is protected with Acm. biotage.com The Mmt group is removed first under mild acidic conditions, followed by oxidation to form the initial disulfide bond. Subsequently, the Acm groups are removed using iodine to form the second disulfide bond with regioselective control. biotage.com Alternative methods for the Acm deprotection step in apamin synthesis include the use of copper(II) salts or platinum(IV) complexes. researchgate.netnih.govacs.org

Oxytocin Oxytocin is a nine-amino acid cyclic peptide hormone with a single disulfide bond between Cys1 and Cys6. While it has only one disulfide bridge, the use of Acm-protected cysteines is a common and effective strategy in its synthesis, both in liquid-phase and solid-phase approaches. google.comresearchgate.netgoogle.comwipo.int After the linear peptide chain is assembled with Cys1 and Cys6 protected by Acm groups, treatment with iodine is frequently used to simultaneously deprotect the thiols and form the cyclic disulfide structure. google.comgoogle.comwipo.int An improved solid-phase synthesis involves on-resin cyclization using iodine before the final cleavage of the peptide from the resin, resulting in high yields of crude oxytocin. researchgate.net Palladium-mediated disulfide formation has also been successfully applied to the synthesis of oxytocin. nih.gov

Thioredoxin-1 Thioredoxin-1 is a small, 105-residue protein that is crucial for redox signaling. Its chemical synthesis represents a significant challenge. A key breakthrough was the development of a palladium-mediated reaction for direct disulfide bond formation from S-acetamidomethyl-cysteine (Cys(Acm)). nih.gov This method enabled the first total chemical synthesis of thioredoxin-1. rsc.orgnih.govresearchgate.net The strategy involves the one-pot oxidation of Cys(Acm) residues using palladium in an aqueous solution, which proved to be highly efficient and critical for obtaining the final folded protein. nih.gov

Urotensin II Human Urotensin II is an 11-amino acid cyclic peptide with a disulfide bridge between Cys5 and Cys10. It is recognized as the most potent vasoconstrictor identified to date. tandfonline.com The synthesis of Urotensin II and its analogues has utilized Acm for the protection of the cysteine residues. ucl.ac.uktandfonline.com In these syntheses, after the assembly of the linear peptide, the disulfide bond is typically formed via oxidative cyclization, for which Acm is a suitable protecting group. tandfonline.comgoogle.com

PeptideNumber of Amino AcidsNumber of Disulfide BondsCysteine Protection StrategyDeprotection/Cyclization Reagent(s)Reference(s)
α-Conotoxin SI 132Cys(Acm) with Cys(Trt)/Cys(SIT)N-Chlorosuccinimide (NCS); Pt(IV) mdpi.comnih.govnih.gov
Apamin 182Cys(Acm) with Cys(Mmt)Iodine (I₂); Copper(II); Pt(IV) biotage.comresearchgate.netnih.gov
Oxytocin 91Cys(Acm)Iodine (I₂); Palladium (Pd) researchgate.netnih.govgoogle.com
Thioredoxin-1 1051Cys(Acm)Palladium (Pd) rsc.orgnih.govresearchgate.net
Urotensin II 111Cys(Acm)General oxidation ucl.ac.uktandfonline.com

Deprotection Methodologies for the Acetamidomethyl Group

Established Chemical Deprotection Techniques

Chemical deprotection of the Acm group can be broadly categorized into two primary approaches: cleavage using heavy metal reagents and oxidative cleavage, typically mediated by halogens.

Heavy Metal Reagent Approaches

Reagents containing heavy metals such as mercury(II) and silver(I) are effective for Acm group removal due to the high affinity of these soft metals for the soft sulfur atom of the cysteine side chain. nih.gov This interaction facilitates the cleavage of the sulfur-carbon bond of the protecting group.

Mercury(II) acetate (B1210297), Hg(OAc)₂, is a classical reagent for the deprotection of Acm-cysteine. peptide.compeptide.com The mechanism involves the coordination of the mercury(II) ion to the sulfur atom of the Cys(Acm) residue. This coordination weakens the C-S bond, leading to the formation of a mercury-thiolate intermediate and subsequent release of the free thiol upon treatment with a reducing agent like β-mercaptoethanol. peptide.com The reaction is typically performed in an aqueous acidic solution, often at a pH of 4.0. peptide.compeptide.com

Despite its effectiveness, this method presents several significant challenges. Mercury compounds are highly toxic and pose environmental hazards, necessitating careful handling and disposal. nih.govresearchgate.net From a chemical standpoint, side reactions can occur. In peptides with a high content of serine or threonine residues, an intramolecular shift of the Acm group from the sulfur atom to the oxygen atom of these hydroxy amino acids (an S→O shift) has been observed during deprotection. nih.gov This modification results in undesired, structurally altered peptide byproducts. nih.gov

ReagentTypical ConditionsKey Challenges
Mercury(II) Acetate Aqueous acetic acid (pH 4.0), followed by treatment with excess thiol (e.g., β-mercaptoethanol). peptide.compeptide.comHigh toxicity of mercury reagents; Potential for S→O Acm shift side reactions in Ser/Thr-rich peptides. nih.govnih.gov

As an alternative to toxic mercury salts, silver(I) reagents are also employed for Acm cleavage. nih.gov Silver(I) acetate (AgOAc) and the more reactive silver trifluoromethanesulfonate (B1224126) (AgOTf) or silver tetrafluoroborate (B81430) (AgBF₄) can effectively remove the Acm group. peptide.comresearchgate.net The reaction is typically conducted in cold trifluoroacetic acid (TFA), which serves as both the solvent and an acid catalyst. peptide.com Anisole is often added as a scavenger to prevent side reactions. peptide.com Following the removal of the Acm group, the resulting peptide-silver salt is treated with a reducing agent, such as dithiothreitol (B142953) (DTT), to liberate the free thiol. peptide.com

ReagentTypical ConditionsNotes
Silver(I) Acetate (AgOAc) Used in syntheses like that of erythropoietin (EPO). researchgate.netMilder alternative to mercury salts.
Silver Trifluoromethanesulfonate (AgOTf) Cold trifluoroacetic acid (TFA) with a scavenger (e.g., anisole), followed by treatment with dithiothreitol (DTT). peptide.comAvoids oxidation of methionine residues. nih.gov
Silver Tetrafluoroborate (AgBF₄) Conditions similar to AgOTf. peptide.comAnother highly effective silver(I) salt.

A significant drawback common to all heavy metal-mediated deprotection methods is the formation of a strong metal-sulfur complex. nih.gov This interaction often leads to the formation of insoluble metal-thiol precipitates. nih.gov These precipitates can complicate the isolation and purification of the target peptide, leading to material loss during centrifugation and washing steps. peptide.comnih.gov To release the desired peptide, a large excess of a chelating thiol, such as β-mercaptoethanol or dithiothreitol, must be added to sequester the heavy metal ion, adding further steps to the purification process. nih.gov

Oxidative Cleavage via Halogenating Agents

Oxidative methods, particularly those using iodine, offer a distinct advantage over heavy metal techniques by enabling the simultaneous removal of the Acm group and the formation of a disulfide bond in a single step. peptide.comresearchgate.netunimelb.edu.au

The treatment of two Cys(Acm)-containing peptides with iodine (I₂) in solvents like methanol (B129727) or aqueous acetic acid leads to oxidative cleavage of the protecting groups and concurrent formation of a disulfide bridge (-S-S-). peptide.compeptide.comresearchgate.net This one-pot reaction is a cornerstone of synthetic peptide chemistry for creating cyclic peptides or linking peptide chains. unimelb.edu.ausemanticscholar.org

The mechanism is believed to involve the formation of a sulfenyl iodide intermediate, which is highly reactive. This intermediate then reacts with a second deprotected thiol group to form the stable disulfide bond. While highly efficient, this method is not without its challenges. Excess iodine must be promptly quenched after the reaction is complete to prevent unwanted side reactions. researchgate.netsemanticscholar.org Common quenching agents include aqueous ascorbic acid or sodium thiosulfate. peptide.com Furthermore, sensitive amino acid residues such as tyrosine, methionine, and tryptophan can undergo iodination or oxidation in the presence of iodine, leading to undesired byproducts. researchgate.net

Method Reagent & Conditions Advantages Challenges
Iodine-Mediated Oxidation Iodine (I₂) in solvents like methanol, aqueous acetic acid, or TFA. peptide.comresearchgate.netSimultaneous deprotection and disulfide bond formation in a single step. peptide.comunimelb.edu.auPotential for side reactions (iodination, oxidation) with sensitive residues (Tyr, Met, Trp); Requires quenching of excess iodine. researchgate.net
Post-Reaction Management: Quenching Excess Iodine with Anion Exchange Resins

The classical method for the removal of the S-acetamidomethyl (Acm) group involves treatment with iodine. nih.govnih.govunimelb.edu.au This process simultaneously cleaves the protecting group and facilitates the oxidative formation of a disulfide bond between two cysteine residues. nih.govsemanticscholar.orgresearchgate.net However, a critical step following the oxidation is the immediate quenching and removal of excess iodine from the reaction mixture. nih.govnih.govsemanticscholar.org Failure to do so can lead to undesirable side reactions, such as the iodination of sensitive amino acid residues like tyrosine. nih.govnih.gov

A highly effective and scalable method for this purpose is the use of anion exchange resins. nih.govnih.govsemanticscholar.org This technique offers a simple and efficient alternative to traditional quenching agents like aqueous ascorbic acid or sodium thiosulfate, particularly for large-scale synthesis. nih.govnih.govpeptide.com

Mechanism and Application:

After the iodine-mediated cyclization is complete, an excess of a strongly basic anion exchange resin is added to the reaction solution, typically aqueous acetic acid or methanol. nih.govsemanticscholar.org The resin, often a quaternary ammonium-based polymer, efficiently adsorbs the excess iodine and iodide ions, causing the characteristic yellow or brown color of the solution to disappear. nih.gov The resin is then simply removed by filtration. nih.govresearchgate.net

This method presents several advantages over conventional quenching techniques:

Simplicity and Efficiency: It provides a straightforward procedure for the simultaneous quenching and removal of iodine. nih.govsemanticscholar.org

Purity Improvement: It effectively removes iodine and other colored impurities, which can improve the lifetime of expensive chromatography media used in subsequent purification steps by preparative HPLC. nih.govsemanticscholar.org

In-situ Salt Exchange: The resin can also be used to convert the trifluoroacetate (B77799) (TFA) salt of the peptide, which is common after cleavage from the solid support, to the acetate salt. nih.govsemanticscholar.org

Scalability: The resin quenching method is particularly advantageous for the large-scale synthesis of peptide drugs, where conventional methods like gel filtration are impractical. nih.govsemanticscholar.org

The choice of resin is crucial; strongly basic anion exchange resins are required for the complete removal of iodine, whereas weakly basic resins have been found to be less effective. nih.gov This method has been successfully applied in the commercial, large-scale synthesis of various peptide therapeutics, including Desmopressin, Oxytocin, and Octreotide. nih.govnih.govresearchgate.net

Advancements in Deprotection Strategies

While iodine-mediated deprotection is well-established, research has focused on developing milder, more selective, and more efficient methods. These advancements address challenges such as harsh reaction conditions and the need for additional purification steps associated with traditional methods. nih.gov

N-Halosuccinimide Reagents (e.g., N-Chlorosuccinimide, N-Bromosuccinimide)

N-halosuccinimides (NXS), particularly N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), have emerged as powerful reagents for the deprotection of Acm-protected cysteine residues. mdpi.comresearchgate.net These reagents facilitate a one-pot deprotection and concomitant disulfide bond formation under mild, often aqueous, conditions with fast reaction kinetics. mdpi.comresearchgate.net

A significant advantage of using N-halosuccinimides is their compatibility with solid-phase peptide synthesis (SPPS), allowing for the deprotection and disulfide bridge formation to be performed while the peptide is still attached to the resin. mdpi.comacs.orgnih.gov This on-resin strategy streamlines the synthesis process by minimizing manual handling and potential loss of material between steps. biotage.com

For example, treating a peptidyl-resin containing two Cys(Acm) residues with NCS in a solvent like dimethylformamide (DMF) can lead to the formation of the desired cyclized peptide in as little as 15 minutes. acs.orgnih.gov The mechanism is thought to involve the formation of a highly reactive halosulfonium cation or sulfenyl chloride intermediate, which then rapidly forms the disulfide bond. mdpi.comresearchgate.netacs.org This on-resin approach has been successfully used in the synthesis of peptides like oxytocin and various conotoxins. mdpi.comacs.orgnih.gov More recently, the use of NCS activated by a Brønsted acid like trifluoroacetic acid (TFA) has been shown to enable rapid and clean on-resin disulfide formation from Acm-protected cysteines. acs.org

ReagentConditionsApplication ExamplePurity/YieldReference
N-Chlorosuccinimide (NCS)3 equiv. in DMF, 2 x 3.5 min, on-resinOxytocin≥87% purity mdpi.com
N-Chlorosuccinimide (NCS)14 mM in 2% TFA-DCM, 15 min, on-resinVasopressinClean product acs.org
N-Bromosuccinimide (NBS)Mild aqueous conditionsGeneral disulfide bond formationFast reaction rates researchgate.net

A key feature of NXS reagents is the potential for selective deprotection. The synthesis of peptides with multiple disulfide bonds requires an orthogonal protection strategy, where different cysteine protecting groups can be removed selectively without affecting others. mdpi.combiotage.com

Studies have demonstrated that NCS-mediated deprotection of the Acm group can be performed in the presence of other common cysteine protecting groups, such as trityl (Trt) and S-trityl type (SIT). mdpi.comnih.gov This is particularly noteworthy because the Trt group is typically removed by iodine, which also cleaves the Acm group. mdpi.comnih.gov The ability of NCS to remove Acm while leaving the Trt group intact allows for the regioselective formation of specific disulfide bridges. mdpi.comnih.gov This strategy has been successfully employed in the synthesis of multi-disulfide peptides like α-conotoxin SI. mdpi.comnih.gov

ReagentAcm DeprotectionCompatibility with Other Groups
N-Chlorosuccinimide (NCS) YesStable: Trityl (Trt), SIT
**Iodine (I₂) **YesCleaves: Trityl (Trt)

This orthogonality expands the molecular toolbox available for complex peptide synthesis, enabling precise control over the final three-dimensional structure.

Palladium(II) Complex-Catalyzed Deprotection

Palladium(II) complexes have been reported as effective reagents for the rapid and efficient removal of the Acm group under aqueous conditions. nih.govresearchgate.net This method overcomes some of the drawbacks of traditional approaches that require harsh conditions or toxic heavy metals like mercury(II) acetate. nih.govnih.govpeptide.com The reaction is typically carried out using a palladium salt, such as palladium(II) chloride (PdCl₂). researchgate.netresearchgate.net

Exploration of Metal-Free Desulfurization Alternatives

In the context of peptide and protein synthesis, desulfurization is a process that converts a cysteine residue into an alanine (B10760859) residue. This is often performed after a native chemical ligation step at a Cys site. While not a direct deprotection of the Acm group, it is a related and often subsequent step where the presence of protecting groups like Acm is critical. nih.govresearchgate.net Native cysteines must be protected during desulfurization reactions, and the Acm group is commonly employed for this purpose. researchgate.net

Traditional desulfurization methods often rely on metal catalysts, such as Raney nickel or palladium on aluminum oxide (Pd/Al₂O₃). researchgate.net However, these methods can suffer from issues related to product purity and trace metal contamination, which is problematic for biological applications. researchgate.netnih.gov

To address these limitations, metal-free desulfurization alternatives have been developed, primarily based on free-radical mechanisms. researchgate.net These methods typically involve a radical initiator and a hydrogen atom donor. nih.gov A notable system employs catalytic trimethyl phosphite and a stoichiometric amount of a silane reductant like tris(trimethylsilyl)silane. nih.gov This approach avoids the use of transition metals and is tolerant of many common functional groups. nih.gov After the metal-free desulfurization is complete, the Acm group on any remaining cysteine residues can then be removed using standard methods, such as treatment with palladium(II) chloride or iodine. researchgate.net

Mechanistic Investigations of Acetamidomethyl Group Cleavage

The cleavage of the acetamidomethyl (Acm) protecting group from the thiol side chain of cysteine is a critical step in the chemical synthesis of complex peptides and proteins, particularly those containing multiple disulfide bonds. The stability of the Acm group to standard acidolytic conditions used in solid-phase peptide synthesis (SPPS) necessitates the use of specific reagents for its removal. nih.govresearchgate.net Understanding the mechanisms by which these reagents operate is fundamental to optimizing deprotection strategies.

Elucidation of Reaction Pathways for Diverse Deprotection Reagents

The deprotection of the S-acetamidomethyl group can be initiated by various reagents, each following a distinct reaction pathway. The most common methods involve electrophilic attack at the sulfur atom.

Mercury(II) and Silver(I) Ions : Reagents such as mercuric acetate (Hg(OAc)₂) or silver trifluoromethanesulfonate (AgOTf) are classic reagents for Acm removal. The mechanism involves the coordination of the soft metal ion to the sulfur atom of the Cys(Acm) residue. This coordination weakens the sulfur-carbon bond, facilitating its cleavage to form a metal-thiolate intermediate. Subsequent treatment with a reducing agent or an oxidizing agent can yield the free thiol or a disulfide bond, respectively.

Iodine (I₂) : Iodine-mediated deprotection is a widely used method that directly yields a disulfide bond. The reaction is thought to proceed through the formation of a sulfenyl iodide intermediate. The electrophilic iodine attacks the sulfur atom, leading to the departure of the Acm group as a N-acetyl-N-(iodomethyl)amine or a related species. A second cysteine residue (either another Cys(Acm) or a free thiol) then reacts with the highly reactive sulfenyl iodide intermediate to form the disulfide bridge. unimelb.edu.au

Palladium(II) Complexes : Palladium(II) complexes, such as palladium chloride (PdCl₂), offer a milder alternative for Acm deprotection in aqueous media. nih.govresearchgate.net This method is particularly valuable as it can be performed in a one-pot fashion following native chemical ligation. nih.govresearchgate.net The mechanism involves the coordination of the Pd(II) ion to the sulfur atom, which facilitates the cleavage of the S-CH₂ bond.

Platinum(IV) Complexes : More recently, platinum(IV) complexes like trans-[PtBr₂(CN)₄]²⁻ have been developed for oxidative deprotection of Acm groups. nih.gov Kinetic studies suggest a mechanism involving a bromide-bridge-mediated electron transfer process, with the reaction rate being first-order in both the Pt(IV) complex and the peptide concentration. nih.gov

N-halosuccinimides : Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) can effectively remove the Acm group and directly form an intramolecular disulfide bond. nih.gov The mechanism is similar to that of iodine, involving an electrophilic attack on the sulfur by the halogen. An advantage of NCS is its compatibility with other cysteine protecting groups like trityl (Trt), allowing for selective deprotection strategies. researchgate.netnih.gov

Optimization and Mitigation of Side Reactions During Deprotection

While the Acm group is a robust and versatile protecting group, its removal is not without challenges. Several side reactions can occur, diminishing the yield and purity of the target peptide.

Addressing Undesired Transformations (e.g., Iodination of Tyrosine, Aspartimide Formation)

Iodination of Tyrosine : During iodine-mediated deprotection, the highly reactive iodine can cause electrophilic substitution on electron-rich aromatic residues. Tyrosine is particularly susceptible to iodination on its phenol (B47542) ring, leading to the formation of mono- and di-iodinated tyrosine byproducts. nih.govnih.gov This side reaction is a significant issue that complicates purification.

Aspartimide Formation : This side reaction is common in peptide synthesis, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com It can be catalyzed by both acidic and basic conditions, meaning it can occur during various stages of synthesis and deprotection. peptide.comiris-biotech.de The aspartimide intermediate can subsequently reopen to form a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl iso-peptide. peptide.com

Acm Group Migration : A notable side reaction involves the intramolecular or intermolecular migration of the Acm group from the cysteine sulfur to other nucleophilic side chains. nih.gov

S→O Shift : In peptides with a high content of serine (Ser) and threonine (Thr), the cleaved Acm cation can be trapped by the hydroxyl side chains of these residues. nih.gov

S→N Shift : The carboxamide side chain of glutamine has also been identified as a recipient of the migrating Acm group during iodine oxidation. nih.gov

Tyrosine Alkylation : The Acm group has also been observed to alkylate the tyrosine side chain, creating another unwanted byproduct. nih.gov

Methodological Enhancements for Purity and Yield Improvement

To overcome the challenges posed by side reactions, several methodological improvements have been developed.

Advanced Analytical and Theoretical Characterization of Acetamidomethyl Compounds

Spectroscopic Techniques for Structural and Purity Assessment

Spectroscopic analysis is indispensable for the verification of acetamidomethyl acetate's chemical structure and the assessment of its purity after synthesis. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) provides a comprehensive analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of acetamidomethyl acetate (B1210297). Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of atoms within the molecule.

In ¹H NMR spectroscopy, the number of signals, their chemical shifts (δ), splitting patterns, and integration values provide a detailed map of the proton environments. For this compound, the spectrum is characterized by distinct singlets, confirming the absence of adjacent, non-equivalent protons. The methylene (B1212753) protons flanked by the nitrogen and oxygen atoms are notably deshielded and appear at a characteristic downfield shift.

¹H NMR Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ) in ppmIntegrationMultiplicityAssignment
4.152HSinglet-N-CH₂-O-
2.103HSinglet-NHCOCH₃
2.083HSinglet-OCOCH₃

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. It is used to confirm the presence of the two distinct carbonyl carbons (amide and ester), the methylene carbon, and the two methyl carbons, verifying the integrity of the acetamidomethyl group.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The diagnostic region of the IR spectrum provides clear evidence for the ester and amide moieties. The presence of two distinct carbonyl (C=O) stretching bands is a critical validation point for the successful synthesis of the molecule. The ester carbonyl typically appears at a higher wavenumber compared to the amide carbonyl.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
1745Ester (C=O)Stretch
1660Amide (C=O)Stretch (Amide I band)
1550Amide (N-H)Bend (Amide II band)

High-Performance Liquid Chromatography (HPLC) is a vital tool for both monitoring the progress of the synthesis of this compound and for assessing its final purity. In a typical synthesis involving the reaction of acetamidomethyl chloride with an acetate salt, HPLC can be used to track the depletion of the starting materials and the corresponding increase in the product peak over time, allowing for the optimization of reaction conditions such as temperature and reaction time.

For purity assessment and purification, reverse-phase HPLC is commonly employed. A C18 column is often used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. This method effectively separates the nonpolar product from polar impurities or unreacted starting materials. Purity levels exceeding 98% are routinely confirmed using this technique, ensuring the compound is suitable for its intended applications in further synthesis. When used in peptide synthesis, HPLC is also critical for verifying the complete removal of the acetamidomethyl protecting group.

Computational Chemistry and Molecular Modeling Studies

While experimental data provides direct evidence of structure and purity, computational chemistry offers a theoretical lens to understand the intrinsic properties of this compound at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict a variety of molecular properties. Although specific, detailed DFT studies on this compound are not widely published, the application of this technique would provide significant insights.

Researchers would typically use DFT calculations to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting key bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential. These parameters are crucial for understanding the molecule's reactivity.

Predict Spectroscopic Properties: Calculate theoretical vibrational frequencies to aid in the assignment of experimental IR spectra and compute NMR chemical shifts to compare with experimental findings.

Such computational modeling can help rationalize the compound's stability and reactivity, for instance, by analyzing the partial charges on atoms to predict sites susceptible to nucleophilic or electrophilic attack.

This compound possesses several rotatable single bonds, leading to various possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about these bonds.

A potential energy surface (PES) map for this molecule would be generated by systematically rotating key dihedral angles (e.g., the C-N, C-O, and C-C bonds) and calculating the corresponding energy at each step using quantum mechanical methods. The goals of such a study would be to:

Identify low-energy, stable conformers of the molecule.

Determine the energy barriers for rotation between these stable conformers.

Understand how the molecule's shape influences its physical properties and its interactions with other molecules.

This analysis is crucial for understanding the molecule's flexibility and preferred shapes, which can influence its behavior in different chemical environments.

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a localized, intuitive picture of the electron density in molecules, aligning closely with the familiar Lewis structures used by chemists. uni-muenchen.de This technique transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a set of localized one-center (lone pairs) and two-center (bonds) orbitals. uni-muenchen.de This allows for a detailed investigation of electron distribution, intramolecular interactions, and the stability of chemical bonds. researchgate.netnih.gov

NBO analysis offers quantitative insights into hyperconjugative interactions, which are crucial for understanding molecular stability. rsc.org These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy associated with these donor-acceptor interactions can be calculated, providing a measure of their significance. researchgate.net For acetamidomethyl compounds, NBO analysis can elucidate the electronic effects of the acetamido and acetate groups on the central methylene unit and any atom to which it is attached.

A key aspect of NBO analysis is the examination of the composition of the NBOs in terms of the underlying natural atomic orbitals (NAOs). uni-muenchen.de This provides information about the hybridization of the atoms involved in bonding. For instance, in a C-O bond, the NBO would be composed of specific hybrid orbitals from the carbon and oxygen atoms, and the analysis would reveal the percentage contribution of each to the bond. uni-muenchen.de

The following table illustrates the type of data that can be obtained from an NBO analysis for a hypothetical acetamidomethyl-containing molecule.

Table 1: Illustrative NBO Analysis Data for an Acetamidomethyl Compound

Donor NBO (Bond/Lone Pair) Acceptor NBO (Antibond/Rydberg) Stabilization Energy (E(2)) (kcal/mol)
σ(C-H) σ*(C-N) 2.5
σ(C-C) σ*(C=O) 1.8
LP(O) σ*(C-N) 5.2
LP(N) σ*(C=O) 20.1

Note: The values in this table are hypothetical and serve to illustrate the type of output generated by NBO analysis. Actual values would be obtained from specific quantum chemical calculations.

This analysis can be particularly insightful for understanding the reactivity and stability of acetamidomethyl-protected species, such as cysteine residues in peptides. researcher.life The electronic insights gained from NBO analysis complement experimental findings and contribute to a more profound understanding of the chemical behavior of these compounds. rsc.org

Simulated Vibrational Spectroscopy (FTIR, FT-Raman)

Simulated vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a computational tool used to predict and interpret the vibrational spectra of molecules. researchgate.netdiva-portal.org These simulations are typically performed using quantum chemical methods, such as density functional theory (DFT), and provide valuable information about the relationship between molecular structure and vibrational frequencies. researchgate.netnih.gov

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. researchgate.net The results are often scaled to better match experimental data. researchgate.net The simulated spectra can aid in the assignment of vibrational modes observed in experimental FTIR and FT-Raman spectra. researchgate.netdiva-portal.org For complex molecules, this can be a crucial step in understanding their structure and bonding. diva-portal.org

For this compound, simulated vibrational spectroscopy can predict the characteristic vibrational frequencies associated with its functional groups, such as the C=O stretching of the amide and ester groups, N-H bending, and C-N stretching. The simulated Raman spectrum can provide complementary information, particularly for non-polar bonds. arxiv.org

The following table presents a hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in an acetamidomethyl compound.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for an Acetamidomethyl Compound

Vibrational Mode Calculated Frequency (Scaled) Experimental Frequency (FTIR) Experimental Frequency (FT-Raman)
Amide C=O Stretch 1685 1690 1688
Ester C=O Stretch 1740 1745 1742
N-H Bend 1550 1555 Not Observed
C-N Stretch 1320 1325 1322

Note: The values in this table are for illustrative purposes. Actual data would be derived from specific computational and experimental studies.

Simulations can also explore the effects of environmental factors, such as solvent or intermolecular interactions, on the vibrational spectra. diva-portal.org This is particularly relevant for understanding the behavior of acetamidomethyl-protected molecules in different chemical environments. nih.gov

Mass Spectrometry (MS) for Characterization of Acetamidomethyl-Protected Peptides and Cleavage Products

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of peptides, including those containing acetamidomethyl (Acm)-protected cysteine residues. sci-hub.se It provides precise molecular weight information and can be used to sequence peptides and identify post-translational modifications. nih.gov

In the context of peptide synthesis, MS is crucial for verifying the successful incorporation of the Acm protecting group and for monitoring its removal. The mass of the Acm group is 71 Da, and its presence on a cysteine residue will result in a corresponding mass shift in the mass spectrum of the peptide. thermofisher.com

During solid-phase peptide synthesis (SPPS), the integrity of the Acm-protected peptide can be assessed at various stages. sci-hub.se Upon completion of the synthesis, the peptide is cleaved from the resin, and the crude product is typically analyzed by MS to confirm the expected molecular weight. nih.govthermofisher.com

The removal of the Acm group is a critical step, often achieved using reagents like mercury(II) acetate. nih.govacs.org However, this process can sometimes lead to side reactions, such as the formation of dehydroalanine. nih.govacs.org MS is a powerful tool for detecting these and other cleavage-related byproducts. nih.gov

The following table illustrates the expected mass changes observed by mass spectrometry during the deprotection of an Acm-protected peptide.

Table 3: Mass Spectrometry Data for an Acm-Protected Peptide and its Cleavage Products

Species Description Expected Mass (m/z)
[M+H]⁺ Acm-protected peptide 1250.5
[M-71+H]⁺ Deprotected peptide (free thiol) 1179.5
[M-72+H]⁺ Disulfide-bonded dimer of deprotected peptide 2357.0
[M-88+H]⁺ Dehydroalanine-containing peptide 1162.5

Note: The mass values are hypothetical and for a theoretical peptide. The m/z values assume a singly charged ion.

Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the peptide and analyzing the resulting fragment ions. nih.gov This allows for the precise localization of the Acm group and the identification of any modifications. By comparing the fragmentation patterns of the protected and deprotected peptides, the success of the cleavage reaction can be unequivocally confirmed.

Comparative Analysis of Thiol Protecting Groups in Peptide Synthesis

Historical Evolution and Introduction of Key Cysteine Protecting Groups

The journey of chemical peptide synthesis began over a century ago, with early milestones like the synthesis of a dipeptide by Curtius in 1882. rsc.org The concept of using protecting groups to temporarily mask reactive functional groups was firmly established in 1932 by Bergmann and Zervas with the introduction of the carbobenzoxy (Cbz or Z) group for amine protection. rsc.org A major revolution in the field was the advent of solid-phase peptide synthesis (SPPS), reported by R.B. Merrifield in 1963, which dramatically simplified the process of peptide synthesis. rsc.org This led to the development of two primary strategies: the Boc/Benzyl (B1604629) (Bn) strategy and the later, more commonly used, Fmoc/tert-butyl (tBu) strategy. rsc.org

The protection of the cysteine thiol group has been a critical aspect of these developments. Historically, the S-benzyl (Bzl) group was one of the first important protecting groups used, notably in the classical synthesis of oxytocin. thieme-connect.de However, its removal required harsh conditions, such as sodium in liquid ammonia, limiting its application. thieme-connect.de This spurred the development of a diverse array of thiol protecting groups with varying stabilities and deprotection methods to allow for more complex and controlled syntheses.

The acetamidomethyl (Acm) group, first described in 1968 by Veber et al., was a significant advancement. nih.govresearchgate.net It was noted for its stability to acidic conditions like trifluoroacetic acid (TFA), HBr/AcOH, and even anhydrous hydrogen fluoride (B91410) (HF) at 0°C, as well as to alkaline solutions. researchgate.net Crucially, it could be selectively removed by reagents such as mercury(II) acetate (B1210297), providing an orthogonal protection scheme. researchgate.netpeptide.com This orthogonality is key to modern peptide synthesis, allowing for the selective deprotection of one functional group in the presence of others, which is paramount for the controlled, regioselective formation of multiple disulfide bonds. ucl.ac.ukmdpi.com

Comparative Evaluation of the Acetamidomethyl Group's Efficacy and Orthogonality

The effectiveness of a protecting group is determined by its stability during synthesis, the ease and selectivity of its removal, and its compatibility (orthogonality) with other protecting groups used in the synthetic strategy. psu.edu The Acm group is frequently evaluated against other common cysteine protecting groups.

The Trityl (Trt) and tert-Butyl (But) groups are mainstays in peptide synthesis, particularly within the Fmoc/tBu strategy. creative-peptides.compeptide.com Their properties differ significantly from the Acm group, offering distinct strategic advantages.

The Trityl (Trt) group is highly acid-labile and can be removed with dilute TFA. mdpi.combachem.com This allows for its removal during the final cleavage from many acid-sensitive resins. peptide.com It is often used for on-resin cyclization methods. peptide.com In contrast, the Acm group is stable to the standard acidic conditions used for Boc deprotection and final cleavage (TFA, HF), requiring specific reagents like iodine or mercury(II) salts for its removal. researchgate.netbachem.com This makes Acm and Trt an orthogonal pair, enabling the selective formation of a disulfide bond from Acm-protected cysteines while Trt-protected cysteines remain intact, or vice versa. nih.gov

The tert-Butyl (tBu) group is stable under the acidic conditions of TFA cleavage and to the redox conditions used for Acm removal. peptide.commdpi.comnih.gov Its removal often requires specialized reagents. mdpi.com This stability makes the tBu group orthogonal to both Trt and Acm, rendering it a valuable component in strategies for synthesizing peptides with three or more disulfide bonds. researchgate.net For example, a peptide can be constructed with Cys(Trt), Cys(Acm), and Cys(tBu) residues, allowing for three sequential and controlled disulfide bond formations.

Protecting GroupDeprotection ConditionsStabilityOrthogonality with Acm
Acetamidomethyl (Acm) I₂, Hg(OAc)₂, AgOAc, NCS researchgate.netbachem.commdpi.comStable to TFA, HF, and mild base nih.govresearchgate.net-
Trityl (Trt) Mild acid (e.g., 1-10% TFA), I₂ peptide.commdpi.comAcid-labile mdpi.comYes nih.gov
tert-Butyl (tBu) PhS(O)Ph/CH₃SiCl₃ in TFA mdpi.comnih.govStable to TFA and redox conditions mdpi.comnih.govYes researchgate.net

The NPYS and Pyr groups belong to the sulfenyl class of protecting groups and offer a different mechanism for deprotection and disulfide bond formation compared to Acm.

These groups are removed by reducing agents like thiols and phosphines to yield the free cysteine thiol. ug.edu.plscispace.com A key feature of the NPYS and Pyr groups is their ability to act as "activated" thiols. wikipedia.orggoogleapis.com They can react directly with a free thiol of another cysteine residue via nucleophilic displacement to form a disulfide bond without the need for an additional oxidation step. ug.edu.pl This is a distinct advantage over the Acm group, which requires a two-step process: deprotection to yield the free thiol, followed by oxidation to form the disulfide bridge.

Furthermore, the NPYS group can be used to replace an Acm group on a fully synthesized peptide, thereby activating that specific cysteine residue for a targeted disulfide bond formation. wikipedia.org Both NPYS and Pyr are stable to acidic conditions like TFA and HF, making them compatible with the Boc/Bzl strategy. ug.edu.plscispace.com

Protecting GroupDeprotection/Reaction MechanismStabilityKey Feature Compared to Acm
Acetamidomethyl (Acm) Oxidative cleavage (e.g., I₂) researchgate.netStable to TFA, HF researchgate.netRequires separate deprotection and oxidation steps.
3-Nitro-2-Pyridine Sulfenyl (NPYS) Reduction (thiols, phosphines); Thiol displacement ug.edu.plscispace.comStable to TFA, HF; Not base stable ug.edu.plActs as an activated thiol for direct disulfide formation. ug.edu.plwikipedia.org
2-Pyridine-Sulfenyl (Pyr) Reduction (thiols, phosphines); Thiol displacement ug.edu.plStable to TFA, HF ug.edu.plActs as an activated thiol for direct disulfide formation. ug.edu.pl

The Trimethylacetamidomethyl (Tacm) and p-Nitrobenzyl (pNB) groups were developed as alternatives to other existing groups, each with specific properties.

The Trimethylacetamidomethyl (Tacm) group was proposed as an alternative to other acylamidomethyl-type groups. rsc.org It shares some stability characteristics with Acm but was designed to avoid certain side reactions during its preparation and activation. rsc.org However, studies have shown that both Acm and Tacm groups can be labile under certain acidic conditions. nih.gov A comparative study evaluating the acidic lability of Acm, Tacm, and pNB found significant losses for both Acm and Tacm groups when treated with neat TFA at temperatures above 25°C or with HF at 0°C. nih.govresearchgate.net

The p-Nitrobenzyl (pNB) group, in contrast, remained intact under these same conditions, demonstrating superior stability to strong acids. nih.govresearchgate.net First proposed in 1957, the pNB group is removed via a two-step process: reduction of the nitro group to an aminobenzyl group (e.g., with zinc or tin chloride), followed by an oxidative cleavage to form the disulfide bond. rsc.orgnih.gov This distinct removal chemistry makes pNB orthogonal to many other protecting groups and a more stable alternative to Acm, particularly in syntheses requiring prolonged or elevated-temperature acid exposure. nih.gov

Protecting GroupStability in Strong Acid (TFA, HF)Deprotection Conditions
Acetamidomethyl (Acm) Prone to significant loss in TFA > 25°C and in HF nih.govresearchgate.netI₂, Hg(OAc)₂, etc. researchgate.net
Trimethylacetamidomethyl (Tacm) Prone to significant loss in TFA > 25°C and in HF rsc.orgnih.govHg(II) salts rsc.org
p-Nitrobenzyl (pNB) Stable and remains intact nih.govresearchgate.net1. Reduction (e.g., Zn/AcOH or SnCl₂) 2. Oxidation (e.g., I₂) nih.gov

Advantages and Limitations of the Acetamidomethyl Group in Specific Synthetic Contexts

The widespread use of the Acm group in peptide synthesis is a testament to its balanced profile of advantages and limitations, which makes it suitable for a variety of synthetic challenges.

Advantages:

Orthogonality: The primary advantage of the Acm group is its orthogonality to a wide range of other protecting groups. nih.gov It is stable to the acidic conditions used to remove Boc and many side-chain protecting groups (like tBu) and the basic conditions used to remove Fmoc. peptide.comnih.gov This allows for its seamless integration into both major SPPS strategies and for the design of complex, regioselective disulfide bridging schemes. nih.gov

Stability: The Acm group is stable through the multiple cycles of acid or base treatment required during stepwise peptide elongation in both Boc and Fmoc chemistries. researchgate.netnih.gov

Versatile Deprotection: While classical deprotection involves mercury(II) or silver salts, methods using iodine are very common. bachem.comnih.gov Newer methods using reagents like N-chlorosuccinimide (NCS) offer fast, on-resin removal of the Acm group. mdpi.com

Limitations:

Harsh Deprotection Reagents: The classical deprotection methods using heavy metal salts like mercury(II) acetate are effective but pose significant toxicity and environmental hazards. researchgate.net This has driven the adoption of alternatives like iodine, but these can also have side reactions.

Potential Side Reactions: During deprotection, particularly with mercury salts, S-to-O acyl shifts can occur in peptides containing serine or threonine residues. researchgate.net

Acid Lability Concerns: Although generally considered acid-stable, the Acm group can be prematurely lost under certain strong acid conditions, such as prolonged treatment with HF or TFA at elevated temperatures, which can lead to undesired side products. nih.govkarger.com

Racemization Risk: Like other N,S-protected cysteine derivatives, Cys(Acm) active esters can be prone to racemization during coupling reactions, especially in the presence of excess base. thieme-connect.de

Future Research Directions and Emerging Paradigms

Development of Environmentally Benign Deprotection Methodologies

The development of environmentally benign deprotection methodologies for the acetamidomethyl (Acm) group is a significant area of contemporary research, driven by the principles of green chemistry. Traditional methods for Acm removal often rely on reagents that raise environmental and safety concerns. Consequently, the focus has shifted towards creating cleaner, more sustainable alternatives.

Current research is actively exploring a variety of greener deprotection strategies:

Enzymatic Deprotection: The use of enzymes offers a highly selective and environmentally friendly approach to deprotection. Researchers are investigating specific enzymes that can cleave the Acm group under mild, aqueous conditions, thereby minimizing waste and avoiding the use of harsh chemicals.

Photocatalytic Cleavage: Light-mediated reactions represent another promising avenue. The development of photocatalysts that can selectively remove the Acm group upon irradiation with visible light is an active area of investigation. This method avoids the need for stoichiometric reagents and often proceeds under gentle conditions.

Catalytic Deprotection with Earth-Abundant Metals: Efforts are underway to replace precious metal catalysts (e.g., palladium, silver) with more sustainable and earth-abundant alternatives like iron, copper, or zinc. These metals are being explored for their ability to catalytically cleave the Acm group efficiently and selectively.

Flow Chemistry Approaches: Performing deprotection reactions in continuous flow systems offers several advantages, including improved reaction control, enhanced safety, and reduced solvent usage. Researchers are designing flow-based protocols for Acm removal that are both efficient and more environmentally friendly than traditional batch processes.

These emerging methodologies are poised to significantly reduce the environmental footprint associated with the use of the Acm protecting group, aligning its application with the growing demand for sustainable chemical synthesis.

Exploration of Novel Applications in Chemical Biology and Material Science

The unique properties of the acetamidomethyl (Acm) group are paving the way for its application in the dynamic fields of chemical biology and material science. Beyond its traditional role in peptide synthesis, the Acm moiety is being repurposed for innovative functions that leverage its specific reactivity and stability.

In chemical biology , the Acm group is being explored as a versatile tool for:

Chemical Probes and Activity-Based Probes: The Acm group can be incorporated into bioactive molecules as a masked reactive handle. Site-specific deprotection can then unveil a reactive group for covalent modification of biological targets, enabling the study of protein function and the identification of new drug targets.

Controlled Release Systems: The stability of the Acm group under physiological conditions, coupled with its selective removal under specific triggers, makes it an attractive component for drug delivery systems. Researchers are designing prodrugs where the active compound is masked with an Acm group, which is then cleaved by a targeted stimulus (e.g., a specific enzyme or a change in redox potential) to release the drug at the desired site of action.

Peptide and Protein Modification: The orthogonality of the Acm group allows for its selective removal without affecting other protecting groups. This property is being exploited for the late-stage modification of complex peptides and proteins, enabling the introduction of fluorescent labels, affinity tags, or other functionalities at specific sites.

In the realm of material science , the Acm group is finding new life as a building block for advanced materials:

Functional Polymers: The incorporation of Acm-protected monomers into polymerization reactions allows for the synthesis of polymers with latent functionality. Subsequent deprotection can unmask reactive groups along the polymer backbone, which can then be used for cross-linking, surface modification, or the attachment of other molecules, leading to the creation of smart materials with tunable properties.

Self-Assembling Systems: The Acm group can influence the self-assembly behavior of molecules. By strategically placing Acm groups within a molecular structure, researchers can control the intermolecular interactions that drive the formation of well-defined nanostructures, such as fibers, gels, and vesicles.

Surface Modification: The Acm group can be used to temporarily protect a reactive group on a surface. This allows for the selective functionalization of specific areas of a material, which is crucial for the development of biosensors, microarrays, and other advanced material applications.

The exploration of these novel applications is expanding the utility of the Acm group far beyond its original purpose, highlighting its potential as a versatile tool for innovation in both chemical biology and material science.

Integration with Automated Synthesis and High-Throughput Screening Platforms

The integration of the acetamidomethyl (Acm) protecting group with automated synthesis and high-throughput screening (HTS) platforms is revolutionizing the pace of chemical discovery and development. The compatibility of Acm chemistry with these advanced technologies is a key factor driving its continued relevance in modern synthetic workflows.

Automated Synthesis:

Automated synthesizers, particularly those used for peptide and oligonucleotide synthesis, are increasingly being adapted to handle the specific requirements of Acm-protected building blocks. The benefits of this integration are manifold:

Increased Efficiency and Throughput: Automation enables the rapid and parallel synthesis of large libraries of compounds, significantly accelerating the drug discovery process.

Improved Reproducibility and Reliability: Automated systems offer precise control over reaction parameters, leading to more consistent and reliable synthetic outcomes compared to manual methods.

The development of optimized protocols for the automated cleavage of the Acm group is a critical aspect of this integration, ensuring that the deprotection step can be performed efficiently and without compromising the integrity of the target molecule.

High-Throughput Screening:

The Acm group is also playing a crucial role in the development of HTS assays. Its ability to mask a reactive group until a specific deprotection step allows for the creation of innovative screening platforms:

Conditional Screening Assays: Libraries of Acm-protected compounds can be screened for their ability to be deprotected by a specific enzyme or chemical stimulus. This approach is valuable for identifying new catalysts or enzyme substrates.

Fragment-Based Drug Discovery: In fragment-based screening, small, Acm-protected fragments can be used to probe the binding pockets of biological targets. Hits can then be further elaborated by removing the Acm group and linking the fragment to other chemical moieties.

The synergy between Acm chemistry and automation is creating a powerful paradigm for modern chemical research, enabling scientists to explore vast chemical spaces and accelerate the identification of new molecules with desired properties.

Computational Design and Predictive Modeling for Optimized Protecting Group Strategies

The use of computational design and predictive modeling is emerging as a powerful tool for optimizing the use of protecting groups, including the acetamidomethyl (Acm) group. By leveraging the principles of computational chemistry and data science, researchers can now predict the behavior of protecting groups with increasing accuracy, leading to more efficient and rational synthetic planning.

Key areas of focus in this domain include:

Predicting Deprotection Conditions: Computational models are being developed to predict the optimal conditions for Acm group removal. These models take into account factors such as the substrate structure, the reagent, the solvent, and the temperature to forecast the reaction outcome, including the yield and the formation of byproducts. This predictive capability allows chemists to select the most effective deprotection strategy without the need for extensive empirical screening.

Designing Novel Protecting Groups: Computational methods are being used to design new protecting groups with tailored properties. By systematically modifying the structure of the Acm group in silico, researchers can explore how changes in its electronic and steric properties affect its stability and reactivity. This approach facilitates the development of next-generation protecting groups with enhanced orthogonality and improved performance in specific applications.

Understanding Reaction Mechanisms: Quantum mechanical calculations are providing unprecedented insights into the mechanisms of Acm group cleavage. By modeling the reaction pathways at the atomic level, scientists can identify the key transition states and intermediates, leading to a deeper understanding of the factors that govern the reaction rate and selectivity. This knowledge is invaluable for the rational design of more efficient deprotection protocols.

Database-Driven Approaches: The creation of large databases of protecting group reactions, coupled with machine learning algorithms, is enabling the development of predictive models that can learn from existing experimental data. These data-driven approaches can identify subtle trends and correlations that may not be apparent from first-principles calculations, providing a complementary tool for optimizing protecting group strategies.

The integration of computational design and predictive modeling into the workflow of synthetic chemistry is transforming the art of synthesis into a more predictive science. As these computational tools become more sophisticated and accessible, they will undoubtedly play an increasingly important role in guiding the strategic use of the Acm protecting group and in the development of novel and improved protecting group technologies.

Q & A

Q. What is the role of acetamidomethyl (Acm) as a protecting group in solid-phase peptide synthesis, and how is it strategically applied?

The Acm group is primarily used to protect thiol (-SH) groups in cysteine residues during peptide synthesis, preventing unwanted disulfide bond formation. Its application involves:

  • Introducing Acm via reaction with acetamidomethyl chloride or similar reagents under basic conditions .
  • Maintaining stability during standard coupling and deprotection steps (e.g., trifluoroacetic acid treatments).
  • Selective removal using mercury(II) acetate (Hg(OAc)₂), which cleaves the Acm group without affecting other protecting groups like tert-butyl or trityl . Researchers must verify complete deprotection via HPLC or mass spectrometry to ensure fidelity in disulfide bond formation.

Q. What spectroscopic techniques are essential for characterizing acetamidomethyl acetate derivatives, and how should data interpretation be approached?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and Acm group integrity. For example, the methylene protons adjacent to the acetamido group typically appear at δ 3.2–3.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and detect impurities.
  • Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and 1540 cm⁻¹ (N-H bend) confirm the Acm group . Cross-referencing data with computational tools (e.g., PubChem’s InChI key validation) enhances accuracy .

Q. What considerations govern the selection of orthogonal protecting groups when using Acm in combinatorial chemistry?

Orthogonal strategies require compatibility with Acm’s stability profile:

  • Pair Acm with acid-labile groups (e.g., tert-butyloxycarbonyl, Boc) or base-sensitive groups (e.g., fluorenylmethyloxycarbonyl, Fmoc).
  • Avoid overlapping deprotection conditions; for example, Hg(OAc)₂-mediated Acm removal does not affect trityl (Trt) or 4-methoxy-2,3,6-trimethyl-benzenesulfonyl (Mtr) groups .
  • Validate orthogonality through stepwise deprotection trials monitored by TLC or LC-MS.

Advanced Research Questions

Q. How can researchers optimize the stability of Acm-protected intermediates under acidic conditions during multi-step syntheses?

Stability challenges arise in strongly acidic environments (e.g., TFA-mediated deprotection):

  • Modify reaction duration : Limit exposure to TFA to <2 hours at 0–4°C to minimize Acm hydrolysis.
  • Add stabilizing agents : Use scavengers like triisopropylsilane (TIS) to sequester reactive electrophiles .
  • Monitor degradation : Employ kinetic studies via ¹H NMR to track Acm group integrity under varying pH and temperature conditions.

Q. What analytical strategies resolve contradictions in reported thermodynamic properties of this compound derivatives?

Discrepancies in data (e.g., enthalpy of formation) require:

  • Comparative validation : Cross-check experimental values with NIST Chemistry WebBook entries for analogous esters (e.g., ethyl acetate’s ΔfH° = -479 kJ/mol ).
  • Computational modeling : Use density functional theory (DFT) to predict thermodynamic parameters and identify outliers in experimental datasets .
  • Error analysis : Quantify uncertainties in calorimetric measurements (e.g., bomb calorimetry ±2% error margins) .

Q. What mechanistic insights guide the selection of deprotection reagents for Acm groups in complex molecular architectures?

Hg(OAc)₂ remains the gold standard due to its thiophilicity, but alternatives are emerging:

  • Mechanistic rationale : Hg²⁰⁺ coordinates with sulfur, facilitating S-Acm bond cleavage .
  • Toxicity mitigation : Explore iodine/water systems or silver nitrate for greener deprotection, though efficiency may vary with steric hindrance .
  • Kinetic profiling : Compare reaction rates using LC-MS to assess reagent efficacy in sterically crowded environments (e.g., glycopeptides) .

Q. How does the electron-withdrawing nature of the acetamidomethyl group influence neighboring group participation in glycosylation reactions?

The Acm group’s -NHCOCH₃ moiety:

  • Modulates reactivity : Electron withdrawal destabilizes oxocarbenium intermediates, altering glycosylation stereoselectivity.
  • Enables stereocontrol : In mannosylation, Acm-protected donors favor α-anomer formation due to reduced anomeric effect .
  • Quantify effects : Compare ¹³C NMR chemical shifts of anomeric carbons in Acm-protected vs. unprotected donors .

Q. What are the critical parameters for reproducible chromatographic purification of Acm-containing compounds?

Optimize reverse-phase HPLC with:

  • Mobile phase : Acetonitrile/water (0.1% TFA) gradients; TFA enhances peak symmetry for Acm-protected peptides.
  • Column selection : C18 columns (5 µm, 300 Å pore size) for large biomolecules .
  • Temperature control : Maintain 25°C to prevent on-column degradation. Validate purity via orthogonal methods (e.g., CE-MS) .

Methodological Considerations

  • Data reproducibility : Adhere to reporting standards for experimental details (e.g., reagent lot numbers, instrument calibration) .
  • Safety protocols : Follow OSHA guidelines for handling Hg(OAc)₂, including fume hood use and waste disposal .
  • Ethical reporting : Disclose conflicts between observed results and literature precedents, providing raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.